molecular formula C8H11F3O3 B1597644 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid CAS No. 480438-81-1

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid

Cat. No. B1597644
M. Wt: 212.17 g/mol
InChI Key: FQJZEDBSHBNUMD-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid, also known as TFOMPA, is an organic compound with the molecular formula C8H11F3O3 . It is used in medical research as a tool compound to study the function of ion channels and receptors, and as a lead compound for the development of novel drugs for the treatment of neurological disorders.


Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid consists of a propanoic acid group with three fluorine atoms attached to the third carbon atom, and an oxolan-2-ylmethyl group attached to the second carbon atom .

Scientific Research Applications

1. Anesthesia Research

  • Application Summary: The compound is used in the study of anesthesia, specifically in the metabolism of a compound known as “Compound A” during low-flow sevoflurane anesthesia .
  • Methods of Application: Patients with normal renal function underwent low-flow sevoflurane anesthesia designed to maximize Compound A formation. Urine mercapturic acids and 3,3,3-trifluoro-2-fluoromethoxypropanoic acid concentrations were measured by gas chromatography and mass spectrometry .
  • Results: The study found that Compound A doses during 3.7 MAC-h, low-flow sevoflurane administration in humans are substantially less than the threshold for renal toxicity in rats (200 micromol/kg). Compound A metabolites quantification may provide a biomarker for compound A exposure and relative metabolism via toxification and detoxication pathways .

2. Biotechnological Synthesis

  • Application Summary: The compound is used in the efficient synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is an important chiral building block for a series of pharmaceuticals .
  • Methods of Application: A novel amidase from Burkholderia phytofirmans ZJB-15079 was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
  • Results: The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring Bp-Ami (5 g/L) resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min (E = 86) .

3. Drug Synthesis

  • Application Summary: The compound is used in the synthesis of FDA-approved drugs. Specifically, it is used in the conversion of 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride, which is a key step in the synthesis of a drug called alpelisib .
  • Methods of Application: Initially, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride with a quantitative yield. This chloride was then used in the coupling process with a 4-bromopyridine intermediate, catalyzed by Pd, to yield alpelisib .
  • Results: The synthesis resulted in the successful production of alpelisib, a drug used for the treatment of various diseases and disorders .

4. Chemical Reagent

  • Application Summary: The compound is used as a chemical reagent in various chemical reactions .
  • Methods of Application: The specific methods of application can vary widely depending on the specific chemical reaction being performed .
  • Results: The results can also vary widely, but the use of this compound as a reagent can often improve the efficiency or selectivity of the chemical reaction .

5. Thermophysical Property Analysis

  • Application Summary: The compound is used in the analysis of thermophysical properties. These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Methods of Application: The specific methods of application can vary widely depending on the specific thermophysical property being analyzed .
  • Results: The results can also vary widely, but the use of this compound in thermophysical property analysis can often improve the accuracy or precision of the analysis .

6. Fire Extinguishing Agent

  • Application Summary: The compound is used as a fire extinguishing agent .
  • Methods of Application: The compound can be used in various forms such as CO2, dry chemical, dry sand, and alcohol-resistant foam .
  • Results: The use of this compound as a fire extinguishing agent can often improve the efficiency of fire suppression .

Safety And Hazards

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZEDBSHBNUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370532
Record name 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid

CAS RN

480438-81-1
Record name 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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